molecular formula C7H10N2 B014419 4-Ethylpyridin-2-amine CAS No. 33252-32-3

4-Ethylpyridin-2-amine

Cat. No. B014419
CAS RN: 33252-32-3
M. Wt: 122.17 g/mol
InChI Key: SJWHILBZPGQBJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Ethylpyridin-2-amine and its derivatives can be synthesized through multiple methods, including solventless conditions and microwave irradiation. For instance, novel synthesis pathways have been developed for 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under solvent-free conditions, demonstrating the versatility and adaptability of synthesis methods for pyridine derivatives (Villemin, Belhadj, Cheikh, Choukchou-Braham, Bar, & Lohier, 2013).

Molecular Structure Analysis

The molecular structure of 4-Ethylpyridin-2-amine derivatives can be intricately determined through crystallography and NMR spectroscopy. Studies on similar pyridine derivatives have revealed detailed insights into their crystal structures, exhibiting molecular chains and zigzag tapes, which contribute to understanding the molecular interactions and potential applications of these compounds (Zaman, Tomura, & Yamashita, 1999).

Chemical Reactions and Properties

4-Ethylpyridin-2-amine exhibits unique chemical behaviors due to its structure, such as forming N-alkylpyridinium salts upon reaction with methylamine or ethylamine. This reactivity highlights its potential as a weak nucleophilic base in organic syntheses, offering a route to explore novel chemical reactions and syntheses strategies (Balaban, Ghiviriga, Czerwinski, De, & Faust, 2004).

Physical Properties Analysis

The physical properties of 4-Ethylpyridin-2-amine derivatives, such as solubility, melting point, and crystallinity, can significantly affect their application in material science and pharmaceuticals. The polymorphic nature of N-phenylpyridin-4-amine, for example, offers insights into the stability and solubility of similar compounds, which is critical for their practical applications (Okuno & Umezono, 2014).

Chemical Properties Analysis

Exploring the chemical properties of 4-Ethylpyridin-2-amine, such as reactivity, nucleophilicity, and its ability to participate in various chemical reactions, is essential for its application in synthesis and catalysis. The study on solventless synthesis of cyano-2-aminopyridine derivatives illustrates the compound's versatility and potential in contributing to the development of new chemical entities with varied applications (Villemin et al., 2013).

Scientific Research Applications

Application 1: Chemodivergent Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

  • Summary of the Application : 4-Ethylpyridin-2-amine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines. These compounds have significant biological and therapeutic value, and are pharmacophores for many molecules .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of α-bromoketones and 2-aminopyridine under different conditions. N-(pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free. On the other hand, 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
  • Results or Outcomes : The versatile 3-bromoimidazopyridines could be further transferred to other skeletons. The cyclization to form imidazopyridines was promoted by the further bromination, and no base was needed .

Application 2: Synthesis of Pyrimidines

  • Summary of the Application : Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application or Experimental Procedures : The synthesis of pyrimidines involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
  • Results or Outcomes : Numerous research teams described the anti-inflammatory effects of various synthetic and natural pyrimidines. Their findings suggest that pyrimidines exhibit anti-inflammatory effects by inhibiting vital inflammatory mediators .

Application 3: Schiff Base Metal Complexes

  • Summary of the Application : Schiff bases are organic compounds synthesized from the condensation of a primary amine with a carbonyl group. They are regarded as an important class of organic compounds due to their chelating properties and ability to coordinate to a wide range of transition, lanthanide, and actinide ions in different oxidation states using their nitrogen and oxygen atoms to form stable complexes .
  • Methods of Application or Experimental Procedures : The synthesis of Schiff base metal complexes involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
  • Results or Outcomes : There has been great interest in Schiff bases and their metal complexes because of their numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry .

Application 4: Synthesis of Pyrazolo[4,3-d]pyrimidine Analogs

  • Summary of the Application : Pyrazolo[4,3-d]pyrimidines are a class of compounds that have shown potent anti-inflammatory effects. The synthesis of these compounds involves the use of 4-Ethylpyridin-2-amine .
  • Methods of Application or Experimental Procedures : The synthesis involves the reaction of 4-Ethylpyridin-2-amine with other compounds under specific conditions .
  • Results or Outcomes : The synthesized pyrazolo[4,3-d]pyrimidine analogs exhibited potent suppressive effects against the expression and activities of certain vital inflammatory mediators .

Application 5: Biogenic Amines in Meat and Meat Products

  • Summary of the Application : Biogenic amines (BAs) can be found in a wide range of meat and meat products, where they are important as an index for product stability and quality, but also for their impact on public health .
  • Methods of Application or Experimental Procedures : The presence of BAs in meat and meat products is influenced by various factors, including the use of 4-Ethylpyridin-2-amine .
  • Results or Outcomes : The review provides an insight into the role of BAs in meat and meat products, and the effect of technological conditions on BAs accumulation or decrease .

Safety And Hazards

4-Ethylpyridin-2-amine is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled1011.


Future Directions

The future directions of 4-Ethylpyridin-2-amine are not explicitly mentioned in the search results. However, the field of chemistry continues to evolve, with new technologies and methodologies being developed to enhance our understanding of chemical compounds and their potential applications1213.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWHILBZPGQBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186898
Record name 4-Ethylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylpyridin-2-amine

CAS RN

33252-32-3
Record name 4-Ethyl-2-pyridinamine
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Record name 4-Ethylpyridin-2-amine
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Record name 4-Ethylpyridin-2-amine
Source EPA DSSTox
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Record name 4-ethylpyridin-2-amine
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Record name 4-Ethyl-2-pyridinamine
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Synthesis routes and methods

Procedure details

This amine is prepared by the method of Case and Kasper from 4-ethylpyridine (Aldrich Chemical) and sodium amide (Fisher Scientific Co.) in 55% molar yield, mp 66°-70° (lit.1 70°-1°).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Xu, M Wang, H Xu, N Liu, K Chen, C Luo, S Chen… - Bioorganic …, 2022 - Elsevier
… Briefly, the 3-bromo-4-ethylpyridin-2-amine (UP-3) was prepared according to the literatures, accompanied by side reaction resulting in the byproduct 5-bromo-4-ethylpyridin-2-amine. …
P Di Lello, R Pastor, JM Murray, RA Blake… - Journal of medicinal …, 2017 - ACS Publications
… with an inert atmosphere of nitrogen were placed 4-ethylpyridin-2-amine (10 g, 81.85 mmol, … afford 18 g (79%) of 3,5-dibromo-4-ethylpyridin-2-amine as a white solid. H NMR (400 MHz, …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
L Kategaya, P Di Lello, L Rougé, R Pastor, KR Clark… - Nature, 2017 - nature.com
… 3,5-Dibromo-4-ethylpyridin-2-amine: into a 500-ml three-… atmosphere of nitrogen were placed 4-ethylpyridin-2-amine (10 g, … 3-Bromo-4-ethylpyridin-2-amine: into a 500-ml three-necked …
Number of citations: 261 0-www-nature-com.brum.beds.ac.uk
C Ma, Q Li, M Zhao, G Fan, J Zhao… - Journal of Medicinal …, 2021 - ACS Publications
… Following the procedures used to prepare Compd 1 but substituting pyridin-2-amine (Step G) for 4-ethylpyridin-2-amine, Compd 2 was obtained as an off-white solid (yield, 60%). …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
Dual leucine zipper kinase (DLK, MAP3K12) was recently identified as an essential regulator of neuronal degeneration in multiple contexts. Here we describe the generation of potent …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
M Pan, P Xiang, Z Yu, Y Zhao, H Yan - Journal of Chromatography A, 2019 - Elsevier
The screening analysis for drugs and poisons always symbolizes the capabilities of a forensic laboratory. Due to the rapid emergence of new compounds in clinical and forensic …
MMK Khan - 2020 - search.proquest.com
… 6Methylpyridin-2-amine and 4-ethylpyridin-2-amine reacted with aldehyde (A) to produce molecules (35 and 36) in 84% and 75% yields respectively. Two fluoro-substituted …
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …

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